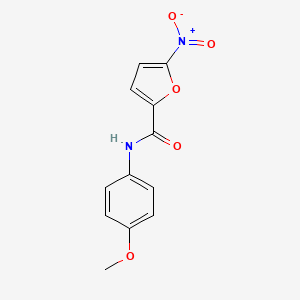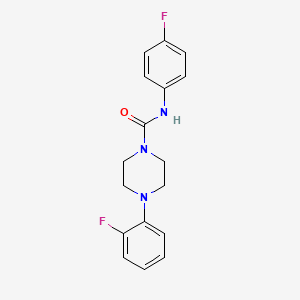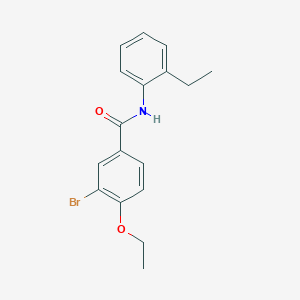
N-(4-methoxyphenyl)-5-nitro-2-furamide
説明
N-(4-methoxyphenyl)-5-nitro-2-furamide, also known as MNFA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of furan and has been synthesized using various methods. MNFA has been found to have a range of biochemical and physiological effects, and its mechanism of action has been investigated in detail. In
作用機序
The mechanism of action of N-(4-methoxyphenyl)-5-nitro-2-furamide is not fully understood, but it is believed to involve the formation of covalent bonds with target molecules, such as proteins and nucleic acids. This compound has been shown to selectively bind to thiol groups on proteins, which may explain its specificity for certain cellular processes. This compound has also been found to intercalate into DNA, which could explain its potential as a photosensitizer in cancer therapy.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.
実験室実験の利点と制限
N-(4-methoxyphenyl)-5-nitro-2-furamide has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes, making it useful for studying intracellular processes. This compound is also fluorescent, which allows for easy detection and imaging in biological systems. However, this compound has some limitations, including its potential toxicity and the need for careful handling and disposal.
将来の方向性
There are several future directions for research on N-(4-methoxyphenyl)-5-nitro-2-furamide. One area of interest is the development of new synthetic methods for this compound that are more efficient and environmentally friendly. Another area of interest is the development of this compound-based probes for specific cellular processes, such as protein-protein interactions or RNA splicing. This compound could also be investigated for its potential as a therapeutic agent for diseases such as cancer or Alzheimer's disease.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed. This compound has the potential to be a useful tool for studying cellular processes and developing new therapies for diseases.
合成法
N-(4-methoxyphenyl)-5-nitro-2-furamide can be synthesized using various methods, including the reaction of 4-methoxyaniline with 5-nitro-2-furoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure this compound. Other methods of synthesis include the reaction of 4-methoxyaniline with 5-nitrofurfural in the presence of a catalyst such as p-toluenesulfonic acid.
科学的研究の応用
N-(4-methoxyphenyl)-5-nitro-2-furamide has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its potential as a fluorescent probe for imaging biological systems. This compound has been found to selectively bind to proteins and nucleic acids, making it a useful tool for studying cellular processes. This compound has also been investigated for its potential as a photosensitizer in photodynamic therapy, a cancer treatment that uses light to activate drugs that selectively target cancer cells.
特性
IUPAC Name |
N-(4-methoxyphenyl)-5-nitrofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O5/c1-18-9-4-2-8(3-5-9)13-12(15)10-6-7-11(19-10)14(16)17/h2-7H,1H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMDLNQKNDFFWBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001329910 | |
| Record name | N-(4-methoxyphenyl)-5-nitrofuran-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001329910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
23.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47203675 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
14170-83-3 | |
| Record name | N-(4-methoxyphenyl)-5-nitrofuran-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001329910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[(2,4,5-trichlorophenoxy)acetyl]piperidine](/img/structure/B5709465.png)

![1-[(1-methyl-1H-pyrrol-2-yl)methyl]-4-(4-nitrobenzoyl)piperazine](/img/structure/B5709477.png)

![methyl 2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]benzoate](/img/structure/B5709489.png)



![N-(4-chloro-2-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5709534.png)
![2-[({[2-(4-morpholinyl)ethyl]amino}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5709540.png)
![5-ethyl-6-hydroxy-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(3H)-pyrimidinone](/img/structure/B5709542.png)
![2-{[(acetylamino)carbonothioyl]amino}benzamide](/img/structure/B5709548.png)